molecular formula C4H2ClFN2 B1606870 4-Chloro-6-fluoropyrimidine CAS No. 51422-01-6

4-Chloro-6-fluoropyrimidine

Cat. No.: B1606870
CAS No.: 51422-01-6
M. Wt: 132.52 g/mol
InChI Key: DLAFWIYXXOBITQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of chlorine and fluorine atoms at positions 4 and 6, respectively, makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with thionyl chloride and phosphorus oxychloride, which introduces the chlorine and fluorine atoms at the desired positions . The reaction conditions usually involve refluxing the reactants in an inert atmosphere to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product. The scalability of the process is crucial for meeting the demands of pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate are typical reagents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl pyrimidines.

    Oxidation and Reduction: Pyrimidine N-oxides and dihydropyrimidines.

Scientific Research Applications

4-Chloro-6-fluoropyrimidine is widely used in scientific research due to its versatility and reactivity. Some key applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyrimidine depends on its application. In pharmaceuticals, it often acts as a precursor to active compounds that inhibit specific enzymes or receptors. For example, in anticancer drugs, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoropyrimidine
  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • 4,6-Dichloropyrimidine

Uniqueness

4-Chloro-6-fluoropyrimidine is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred intermediate in various synthetic pathways .

Properties

IUPAC Name

4-chloro-6-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAFWIYXXOBITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342612
Record name 4-Chloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51422-01-6
Record name 4-Chloro-6-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51422-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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